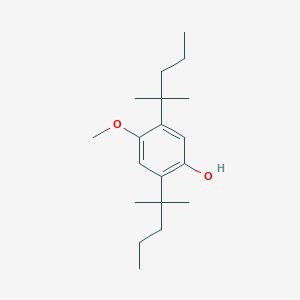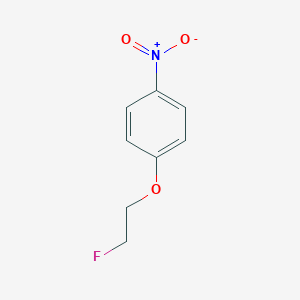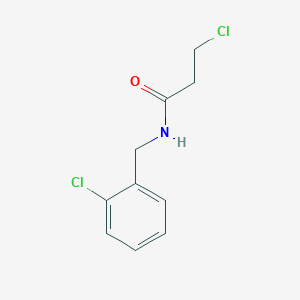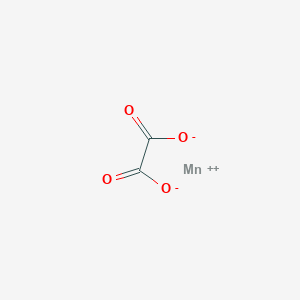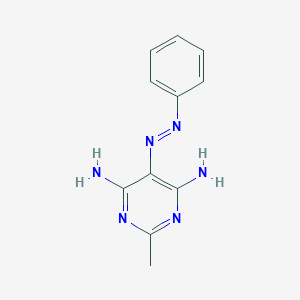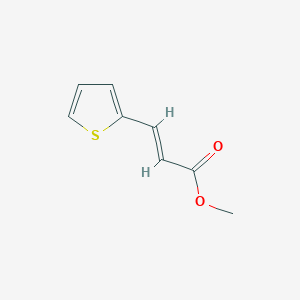
3-(2-チエニル)アクリル酸メチル
説明
METHYL 3-(THIEN-2-YL)ACRYLATE, also known as METHYL 3-(THIEN-2-YL)ACRYLATE, is a useful research compound. Its molecular formula is C8H8O2S and its molecular weight is 168.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality METHYL 3-(THIEN-2-YL)ACRYLATE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about METHYL 3-(THIEN-2-YL)ACRYLATE including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
重合共重合体
3-(2-チエニル)アクリル酸メチル: は、特定の所望の特性を持つポリマーを生成するために、重合プロセスにおけるさまざまなビニルおよびアクリルモノマーとの共重合体として使用されます . この化合物は、高分子量のポリマーの形成に寄与し、共重合体の選択によって特定の用途に合わせて調整することができます。
光電子材料
光電子工学の分野では、3-(2-チエニル)アクリル酸メチルの誘導体は、そのフォトクロミック特性のために合成されています . これらの材料は、光に応答して色または透明度を変化させることができ、スマートウィンドウ、光学データストレージ、および感光性スイッチなどの用途に役立ちます。
抗菌剤
この化合物は、潜在的な抗菌活性を有する新規構造の合成に使用されてきました . 分子構造を修飾することにより、研究者は、耐性菌株に効果的な新しい抗菌剤を開発することを目指しています。
反応性ポリマー合成
3-(2-チエニル)アクリル酸メチル: は、生化学および化学的用途においてポリマー試薬または担体として使用される反応性ポリマーの構成要素として機能します . これらのポリマーは、さまざまな産業および研究のコンテキストで使用するために、化学的に反応性の官能基を含むように設計できます。
コーティングと接着剤
3-(2-チエニル)アクリル酸メチルを含むアクリル酸塩は、その優れた接着特性で知られており、コーティングと接着剤の配合に使用されています . これらは、耐久性、柔軟性、および環境要因に対する耐性を提供し、産業用製品と消費者用製品の両方に適しています。
生体医用用途
生体適合性とカスタマイズ可能な特性により、アクリル酸塩は生体医用用途で使用されています . 3-(2-チエニル)アクリル酸メチルは、その特性を利用して特定の医療ニーズを満たすことができる、医療機器、薬物送達システム、および組織工学足場の作成に関与している可能性があります。
特性
IUPAC Name |
methyl (E)-3-thiophen-2-ylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-10-8(9)5-4-7-3-2-6-11-7/h2-6H,1H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVOGMDMMCLQFJ-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420771 | |
| Record name | methyl 3-(2-thienyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57502-38-2, 20883-96-9 | |
| Record name | Methyl (2E)-3-(2-thienyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57502-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 3-(2-thienyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How efficient is the photochemical dimerization of Methyl 3-(2-thienyl)acrylate compared to Methyl 3-(2-furyl)acrylate?
A1: The research demonstrates that Methyl 3-(2-thienyl)acrylate is significantly less reactive in photochemical dimerization compared to Methyl 3-(2-furyl)acrylate. While Methyl 3-(2-furyl)acrylate yields a 90% conversion to dimers, Methyl 3-(2-thienyl)acrylate only results in a 25% overall yield of its dimeric forms []. This difference highlights the impact of the heteroatom within the ring structure on the reactivity of these acrylate derivatives in photo-induced dimerization reactions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


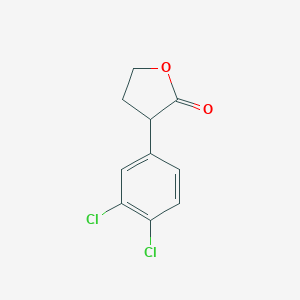
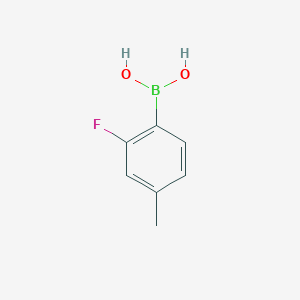

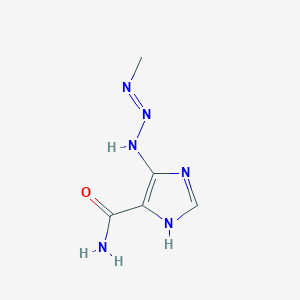
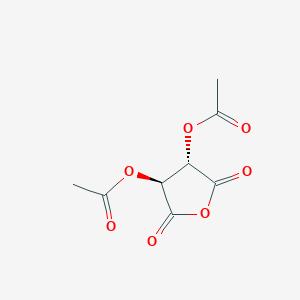
![4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid](/img/structure/B19598.png)
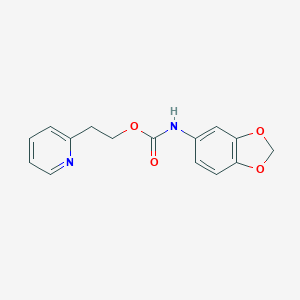
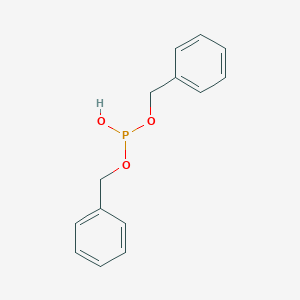
![Furo[2,3-B]pyridine-3-carbonitrile](/img/structure/B19604.png)
